

Acriflavine mechanism of action as a DNA intercalator

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Compound of Interest

Compound Name: Acriflavine

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An In-depth Technical Guide on the Core Mechanism of Action of **Acriflavine** as a DNA Intercalator

Introduction

Acriflavine (ACF) is an acridine dye with a long history in medicine, first introduced as an antiseptic and antibacterial agent.^[1] It is a compound mixture composed of 3,6-diamino-10-methylacridine chloride (trypaflavine) and 3,6-diaminoacridine (proflavine).^[1] Structurally, **acriflavine** is a planar, polycyclic aromatic molecule that carries a positive charge, features that are critical to its primary mechanism of action: intercalation into the DNA double helix.^[1] This ability to interfere directly with DNA structure and function underpins its broad biological activities, including its roles as an anticancer agent and an inhibitor of various cellular processes.^{[1][2]} This guide provides a detailed examination of the molecular mechanisms of **acriflavine** as a DNA intercalator, the downstream cellular consequences, and the experimental methodologies used to characterize these interactions.

The Core Mechanism: DNA Intercalation

The defining mechanism of **acriflavine**'s biological activity is its insertion between the base pairs of DNA. This process, known as intercalation, is a non-covalent interaction driven by the molecule's specific physicochemical properties.

Structural Basis of Intercalation

The ability of **acriflavine** to function as a DNA intercalator is a direct result of its molecular architecture:

- **Planarity:** The flat, three-ring aromatic system of the acridine core allows it to slide into the space between adjacent base pairs in the DNA double helix.[1]
- **Positive Charge:** The cationic nature of the **acriflavine** molecule facilitates electrostatic interactions with the negatively charged phosphate backbone of DNA, stabilizing the bound complex.[1]

Upon intercalation, **acriflavine** physically separates the base pairs, leading to significant conformational changes in the DNA structure. This includes an unwinding of the helix at the site of insertion and a lengthening of the DNA molecule. Studies have suggested that proflavine, a component of **acriflavine**, binds preferentially to alternating purine-pyrimidine sequences.[1]

Consequences of DNA Intercalation

The structural distortion of DNA by **acriflavine** is not a passive event; it actively disrupts critical cellular processes that rely on the integrity of the DNA template.

Inhibition of Topoisomerases I and II: **Acriflavine** functions as a "topoisomerase poison." [3] Topoisomerases are essential enzymes that resolve topological stress in DNA by creating transient single-strand (Topoisomerase I) or double-strand (Topoisomerase II) breaks to allow the DNA to unwind or untangle, followed by re-ligation of the strands. [3][4] **Acriflavine** intercalates into the DNA and traps the topoisomerase enzyme after it has cleaved the DNA but before it can re-ligate it. [1][3] This creates a stable "DNA-drug-topoisomerase" ternary complex. [3] The prevention of the re-ligation step leads to an accumulation of persistent DNA strand breaks, which are highly cytotoxic. [3]

Disruption of DNA Replication and Transcription: The presence of the bulky **acriflavine** molecule within the DNA helix creates a physical blockade. This steric hindrance obstructs the processive movement of DNA and RNA polymerases along the DNA strand, thereby inhibiting both DNA replication and gene transcription.

Induction of Apoptosis: The accumulation of extensive DNA damage, particularly double-strand breaks resulting from topoisomerase II poisoning, triggers cellular DNA damage response (DDR) pathways. [3] When the damage is too severe to be repaired, these pathways converge

to initiate apoptosis, or programmed cell death. **Acriflavine** has been shown to increase the activity of caspase-3/7, key executioner enzymes in the apoptotic cascade.[3]

Quantitative Data Summary

The biological activity of **acriflavine** and its derivatives has been quantified across various studies. The following table summarizes key parameters related to its DNA interaction and cellular effects.

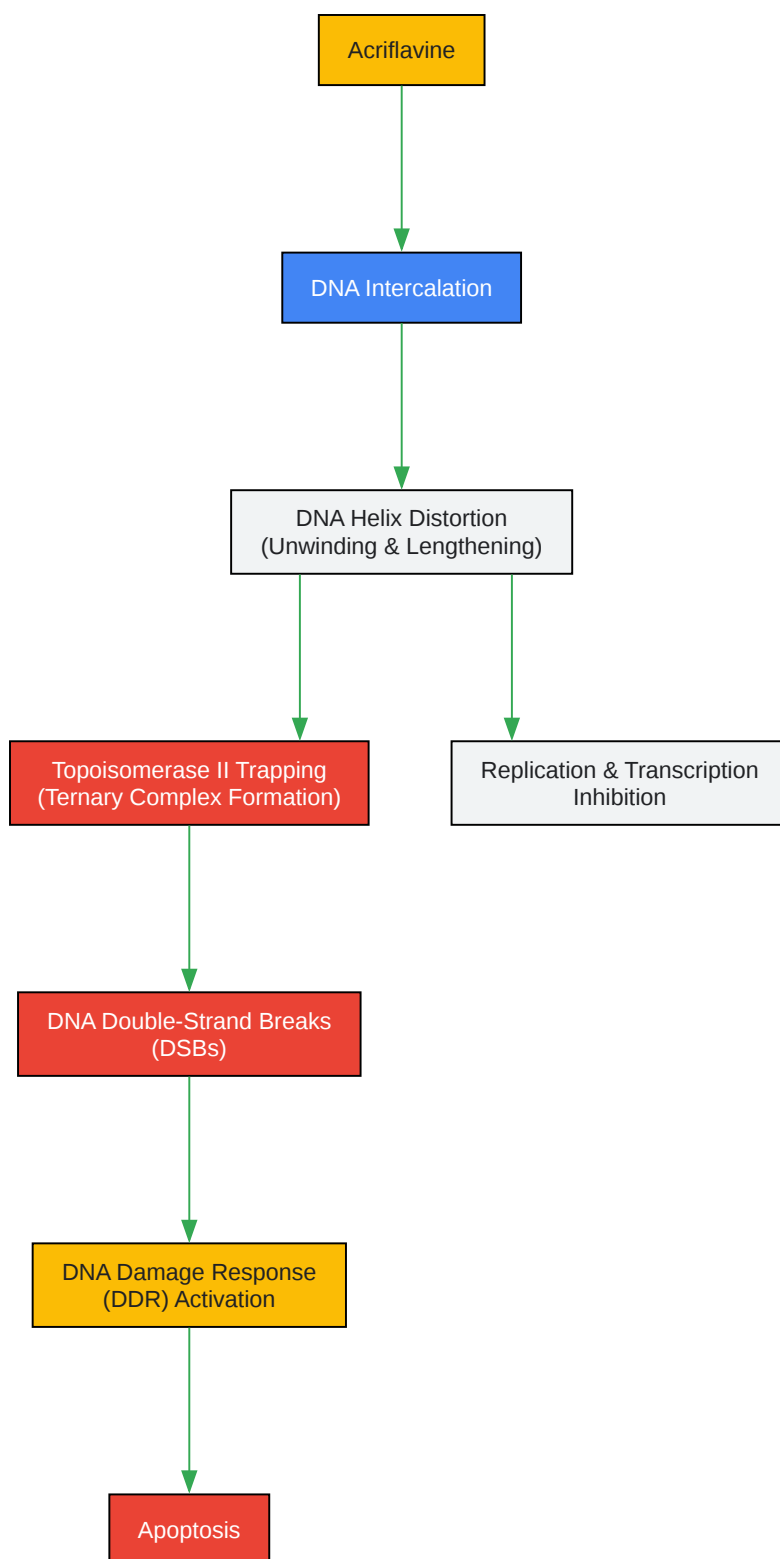
Parameter	Description	Value / Range	Cell Line / System	Reference
DNA Binding Constant (Kb)	Measures the affinity of a ligand for DNA. Higher values indicate stronger binding.	$1.74 \times 10^4 - 1.0 \times 10^6 \text{ M}^{-1}$	Calf Thymus DNA	[5]
Cell Survival (IC ₅₀)	The concentration of acriflavine required to inhibit the survival of 50% of cells.	~16 μM	Human Umbilical Vein Endothelial Cells (HUVECs)	[3]
SARS-CoV-2 Replication (IC ₅₀)	The concentration required to inhibit viral replication by 50%.	64 - 86 nM	Vero and A549ACE2+ cells	[6]
SARS-CoV-2 PLpro Inhibition (IC ₅₀)	The concentration required to inhibit the viral papain-like protease by 50%.	1.66 μM	In vitro enzyme assay	[6]

Note: The DNA binding constant shown is for a range of acridine-thiosemicarbazone derivatives, which serves as a representative range for the

binding affinity of
acridine-based
intercalators.[5]

Visualizations: Pathways and Workflows

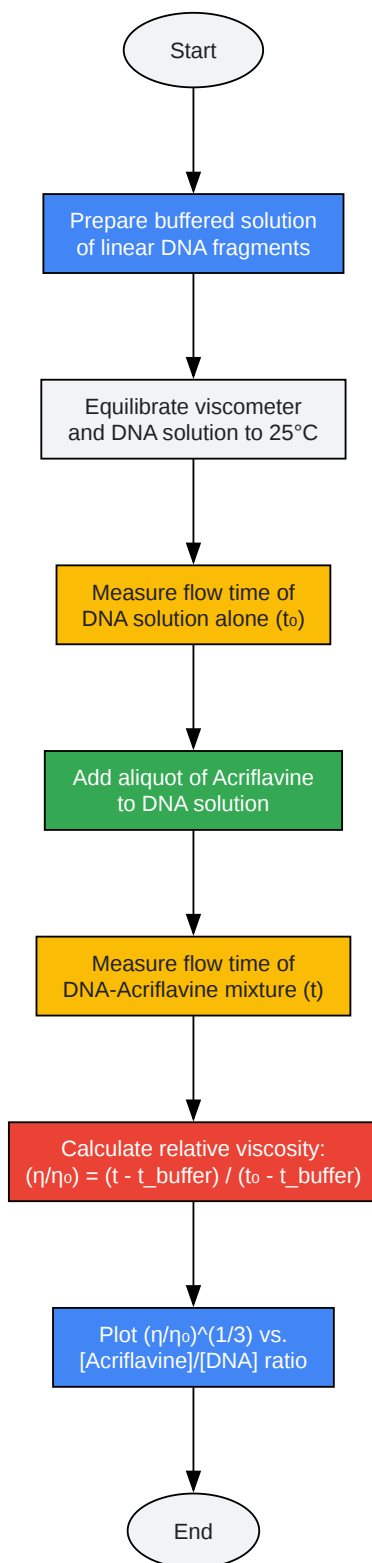
Signaling Pathway of Acriflavine-Induced Apoptosis



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Caption: Cellular pathway from **acriflavine**'s DNA intercalation to the induction of apoptosis.

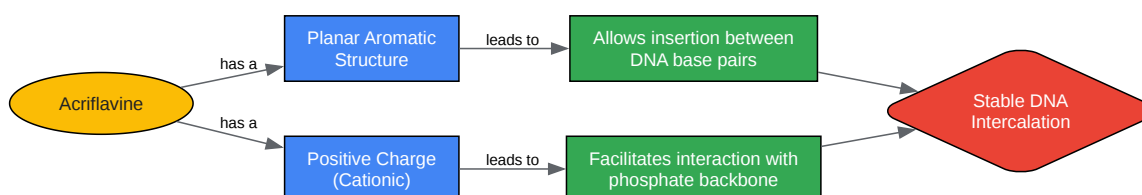
Experimental Workflow for Viscometry



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Caption: Workflow for determining DNA lengthening via viscometry upon **acriflavine** binding.

Logical Relationship for DNA Intercalation



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Caption: Key molecular properties of **acriflavine** that enable its function as a DNA intercalator.

Experimental Protocols

The study of **acriflavine**'s interaction with DNA employs several biophysical and biochemical techniques. Detailed methodologies for key experiments are provided below.

Fluorescence Spectroscopy for Binding Affinity

This protocol determines the binding affinity by measuring the quenching of **acriflavine**'s intrinsic fluorescence upon binding to DNA.

1. Materials and Reagents:

- **Acriflavine** stock solution (e.g., 1 mM in ultrapure water).
- Calf Thymus DNA (ctDNA) stock solution, concentration determined by UV absorbance at 260 nm.
- Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
- Spectrofluorometer and quartz cuvettes.

2. Procedure:

- Prepare a working solution of **acriflavine** at a constant concentration (e.g., 8 μM) in the binding buffer.[7]
- Place a fixed volume of the **acriflavine** solution into a quartz cuvette.
- Set the spectrofluorometer with an excitation wavelength of ~ 451 nm and record the emission spectrum from 470 nm to 600 nm. The peak fluorescence intensity should be around 502 nm.
- Sequentially add small aliquots of the ctDNA stock solution to the cuvette.
- After each addition, mix gently by inverting the cuvette and allow the solution to equilibrate for 2-3 minutes.
- Record the fluorescence emission spectrum after each titration point. A progressive decrease (quenching) in fluorescence intensity will be observed as more DNA is added.
- Correct the observed fluorescence intensity for the dilution effect at each titration point.

3. Data Analysis:

- The binding constant (K_b) and the number of binding sites (n) can be determined by plotting the data using the Scatchard equation or by fitting to a suitable binding model.
- Alternatively, the Stern-Volmer quenching constant (K_{sv}) can be calculated from the Stern-Volmer equation: $F_0/F = 1 + K_{sv}[Q]$, where F_0 and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively, and $[Q]$ is the concentration of the quencher.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH , ΔS , K_d , stoichiometry) of the interaction in a single experiment.

1. Materials and Reagents:

- Purified **acriflavine** and DNA samples.
- Identical buffer for both **acriflavine** and DNA (e.g., 10 mM cacodylate, 100 mM NaCl, pH 7.0). Dialyzing both samples against the same buffer is crucial to minimize heats of dilution.

2. Procedure:

- Thoroughly degas both the **acriflavine** and DNA solutions to prevent air bubbles.
- Load the DNA solution (e.g., 20 μM) into the sample cell of the calorimeter.

- Load the **acriflavine** solution (e.g., 200 μ M, typically 10-15 times the concentration of the macromolecule in the cell) into the injection syringe.
- Set the experimental temperature (e.g., 25°C).
- Perform an initial injection (e.g., 1-2 μ L) which is typically discarded during analysis.
- Program a series of subsequent injections (e.g., 15-25 injections of 10-15 μ L each) with sufficient spacing between them (e.g., 150-180 seconds) to allow the signal to return to baseline.
- Perform a control experiment by titrating **acriflavine** into the buffer alone to measure the heat of dilution, which will be subtracted from the binding data.

3. Data Analysis:

- Integrate the area under each injection peak to determine the heat change for that injection.
- Plot the heat change per mole of injectant (kcal/mol) against the molar ratio of **acriflavine** to DNA.
- Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) using the analysis software provided with the instrument. This fit yields the binding affinity (K_a or K_d), binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) can then be calculated from the relationship: $\Delta G = -RT\ln(K_a) = \Delta H - T\Delta S$.

Topoisomerase II Inhibition (DNA Relaxation Assay)

This assay assesses the ability of **acriflavine** to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase II α , a hallmark of topoisomerase poisons.

1. Materials and Reagents:

- Human Topoisomerase II α enzyme.
- Supercoiled plasmid DNA (e.g., pUC19 or pBR322).
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).
- **Acriflavine** at various concentrations.
- Positive control inhibitor (e.g., Etoposide or Doxorubicin).
- Stop Solution/Loading Dye (containing SDS and a tracking dye).
- Agarose gel (1%), TAE or TBE buffer, and an electrophoresis system.
- DNA stain (e.g., Ethidium Bromide or SYBR Safe).

2. Procedure:

- Prepare reaction mixtures on ice. For each reaction, combine assay buffer, supercoiled plasmid DNA (e.g., 250 ng), and the desired concentration of **acriflavine** or control inhibitor.
- Initiate the reaction by adding Topoisomerase II α enzyme. The final volume is typically 20 μ L. Include a "no enzyme" control and a "no drug" control.
- Incubate the reactions at 37°C for 30 minutes.
- Terminate the reactions by adding the Stop Solution/Loading Dye.
- Load the samples onto a 1% agarose gel.
- Perform electrophoresis until the different forms of the plasmid (supercoiled, relaxed, linear) are well separated. Supercoiled DNA migrates fastest, followed by linear, and then relaxed circular DNA.
- Stain the gel with a DNA stain and visualize it under UV light.

3. Data Analysis:

- In the "no enzyme" lane, a single band corresponding to supercoiled DNA will be visible.
- In the "no drug" lane, the enzyme will have converted most of the supercoiled DNA into relaxed topoisomers, which appear as a series of slower-migrating bands.
- In the presence of an effective concentration of **acriflavine**, the enzyme's activity will be inhibited, and the DNA will remain in its supercoiled form. The concentration at which 50% of the relaxation activity is inhibited (IC₅₀) can be estimated by densitometric analysis of the bands at different drug concentrations.

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